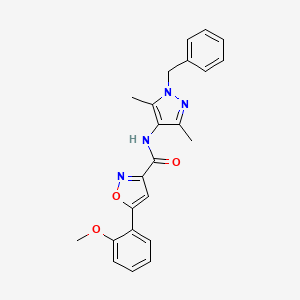

![molecular formula C21H25N3O2 B4841468 N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4841468.png)

N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide" involves several steps, including the acetylation of amino groups and the introduction of piperidine moieties. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, demonstrating that modifications in the benzamide moiety significantly affect the compound's activity. These modifications included the introduction of bulky groups or substituting with different akyl or phenyl groups, enhancing the compound's activity by influencing the basic quality of the nitrogen atom in the piperidine ring (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a crucial role in confirming the synthesized compounds' structures. The structure-activity relationships (SAR) studies reveal that introducing specific groups at strategic positions significantly impacts the compounds' efficacy. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity (Sugimoto et al., 1992).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds involve their interaction with biological targets, such as enzymes. One study demonstrated the potent inhibitory activity of a specific derivative against acetylcholinesterase, a key enzyme in neurotransmission. This activity was significantly influenced by the compound's structure, showing an affinity thousands of times greater for AChE than for BuChE (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are critical for the practical application of these compounds. While the specific physical properties of "N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide" are not detailed in the provided studies, these properties are typically assessed to optimize the compounds for further development and application.

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, hydrolysis, and oxidation, are essential for understanding the compounds' behavior in biological systems. For instance, the inhibition of histone deacetylase by certain derivatives indicates significant biological activity, impacting gene expression and showing potential as therapeutic agents (Kraker et al., 2003).

Wirkmechanismus

Target of Action

The primary target of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .

Mode of Action

N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the action of the melanin-concentrating hormone, leading to changes in food intake and mood regulation .

Biochemical Pathways

It is known that the melanin-concentrating hormone and its receptor mchr1 are involved in the regulation of energy homeostasis and mood . Therefore, the antagonistic action of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide on MCHR1 could affect these pathways.

Result of Action

The antagonistic action of N-[3-(acetylamino)phenyl]-4-(1-piperidinylmethyl)benzamide on MCHR1 has been shown to have an anxiolytic-like effect in mouse models of anxiety and depression . This effect was observed following both acute and chronic administration of the compound .

Eigenschaften

IUPAC Name |

N-(3-acetamidophenyl)-4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-16(25)22-19-6-5-7-20(14-19)23-21(26)18-10-8-17(9-11-18)15-24-12-3-2-4-13-24/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWOKPYMDPEHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-4-(piperidin-1-ylmethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-cyclopropyl-7-(difluoromethyl)-4-[(4-methoxyphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4841396.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4841403.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B4841412.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4841420.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4841424.png)

![N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4841433.png)

![[4-(2-phenoxyethyl)-1-(2,4,6-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4841447.png)

![6-[4-(allyloxy)-3-methoxybenzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4841454.png)

![6-[5-(2-chlorophenyl)-2-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841456.png)

![10-cyclopropyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4841459.png)

![N-[3-(1-azepanyl)propyl]-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4841475.png)